Cas no 108351-20-8 (Mulundocandin (9CI))

Mulundocandin (9CI) structure
Mulundocandin (9CI) structure
Product Name:Mulundocandin (9CI)
Numero CAS:108351-20-8
MF:C48H77N7O16
MW:1008.1622941494
CID:144446
PubChem ID:121225706
Update Time:2026-05-14

Mulundocandin (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Mulundocandin (9CI)
    • Mulundocandin
    • Echinocandin B, 1-(4,5-dihydroxy-N-(12-methyl-1-oxotetradecyl)ornithine)-5-serine-
    • Echinocandin B, 1-(4,5-dihydroxy-N2-(12-methyl-1-oxotetradecyl)ornithine)-5-serine-
    • N-{23-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-2,11,12,15-tetrahydroxy-6-(1-hydroxyethyl)-20-(hydroxymethyl)-16-methyl-5,8,14,19,22,25-hexaoxotetracosahydro-1H-dipyrrolo[2,1-c:2',1'-l][1,4,7,10,13,16]hexaazacyclohenicosin-9-yl}-12-methyltetradecanamide
    • LGZ0KKQ79A
    • 108351-20-8
    • UNII-LGZ0KKQ79A
    • Q27282978
    • L-PROLINE, (4R,5R)-4,5-DIHYDROXY-N2-(12-METHYL-1-OXOTETRADECYL)-L-ORNITHYL-L-THREONYL-TRANS-4-HYDROXY-L-PROLYL-(S)-4-HYDROXY-4-(4-HYDROXYPHENYL)-L-THREONYL-L-SERYL-3-HYDROXY-4-METHYL-, CYCLIC (6->1)-PEPTIDE, (2.ALPHA.,3.BETA.,4.BETA.)-
    • (12S)-N-[(3R,6S,9S,11S,15R,18S,20S,21S,24R,25R,26R)-6-[(1R,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-12-methyltetradecanamide
    • CHEBI:222318
    • Inchi: InChI=1S/C48H77N7O16/c1-5-25(2)14-12-10-8-6-7-9-11-13-15-35(61)49-31-21-34(60)44(67)53-46(69)38-39(62)26(3)22-55(38)47(70)32(24-56)50-45(68)37(41(64)40(63)28-16-18-29(58)19-17-28)52-43(66)33-20-30(59)23-54(33)48(71)36(27(4)57)51-42(31)65/h16-19,25-27,30-34,36-41,44,56-60,62-64,67H,5-15,20-24H2,1-4H3,(H,49,61)(H,50,68)(H,51,65)(H,52,66)(H,53,69)
    • Chiave InChI: WUPSJTQKGFMDON-UHFFFAOYSA-N
    • Sorrisi: CCC(CCCCCCCCCCC(NC1CC(O)C(O)NC(=O)C2C(C(CN2C(=O)C(CO)NC(=O)C(C(C(C2=CC=C(O)C=C2)O)O)NC(=O)C2CC(CN2C(=O)C(C(O)C)NC1=O)O)C)O)=O)C

Proprietà calcolate

  • Massa esatta: 1007.54301
  • Massa monoisotopica: 1007.54267939g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 14
  • Conta accettatore di obbligazioni idrogeno: 16
  • Conta atomi pesanti: 71
  • Conta legami ruotabili: 18
  • Complessità: 1770
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 13
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.7
  • Superficie polare topologica: 368Ų

Proprietà sperimentali

  • PSA: 368.19
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd